Harmol

Kinase Inhibitor Selectivity Oncology CNS Drug Discovery

Harmol (CAS 487-03-6) is the preferred β-carboline for oncology and neurodegeneration programs requiring selective DYRK1A inhibition without MAO-A toxicity. Its DYRK1A:MAO-A selectivity index (0.2 vs. 1.2 for harmine) and reduced hepatic cytotoxicity provide a wider therapeutic window, as validated in glioma xenograft models. Harmol uniquely activates the AMPK-mTOR-TFEB axis, promoting α-synuclein clearance via autophagy—a mechanism not replicated by harmine or harmaline. For SAR studies, in vivo efficacy, or DDI panels assessing CYP3A4 (Ki 5.13 μM), this non-interchangeable tool compound delivers reliable, reproducible results. Order high-purity Harmol to advance your selective kinase and autophagy research.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 487-03-6
Cat. No. B1672944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmol
CAS487-03-6
Synonymsharmol
harmol hydrobromride
harmol hydrochloride
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1
InChIInChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3
InChIKeyLBBJNGFCXDOYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Harmol (CAS 487-03-6) Procurement Guide: A Beta-Carboline Alkaloid with Differentiated DYRK1A Selectivity


Harmol (CAS 487-03-6) is a naturally occurring β-carboline alkaloid, a class of compounds recognized for their diverse neuro- and psycho-pharmacological activities [1]. It is formed in vivo in humans by O-demethylation of its close structural analog, harmine . While it shares a core indole structure with other β-carbolines like harmine, harmaline, harmalol, and norharmane, subtle differences in substitution patterns lead to markedly different pharmacological profiles. Harmol is characterized by its potent inhibition of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and its ability to activate the transcription factor EB (TFEB) to induce autophagy . These properties underpin its current research applications in oncology and neurodegeneration, making it a compound of significant interest for scientific procurement in these specialized fields.

Why Harmol Cannot Be Substituted with Harmine or Harmaline: A Quantitative Analysis of Differential Potency and Safety


Within the β-carboline class, minute structural variations translate into significant and quantifiable differences in target engagement, safety profile, and therapeutic applicability. A direct, one-to-one substitution of Harmol with the more widely studied harmine is scientifically unjustifiable due to critical differences in kinase selectivity and cytotoxicity. Evidence demonstrates that while harmine is a potent but non-selective inhibitor of DYRK1A, its high affinity for monoamine oxidase A (MAO-A) limits its therapeutic utility [1]. Harmol, conversely, exhibits a superior DYRK1A-to-MAO-A selectivity profile and a substantially reduced cytotoxic burden in hepatic models [2]. Similarly, substituting harmaline, a dihydro-β-carboline, for harmol would overlook key differences in metabolic stability and mitochondrial toxicity [3]. The following evidence items provide the quantitative foundation for why harmol is a distinct, non-interchangeable chemical tool and therapeutic candidate, necessitating its specific procurement for research demanding high DYRK1A selectivity with improved safety.

Quantitative Evidence Guide: Verifiable Differentiation of Harmol (CAS 487-03-6) from Key Comparators


Harmol Demonstrates the Highest DYRK1A vs. MAO-A Selectivity Among β-Carboline Analogs

In a direct comparative study profiling β-carboline analogs, harmol was identified as having the most favorable selectivity index for DYRK1A over the off-target MAO-A [1]. The calculated DYRK1A:MAO-A IC50 ratio for harmol is 0.2, which is a 6-fold improvement in selectivity compared to harmine's ratio of 1.2, and a remarkable 130-fold improvement over harmaline's ratio of 26.1 [2]. This high selectivity is crucial for minimizing MAO-A-mediated side effects in therapeutic applications targeting DYRK1A.

Kinase Inhibitor Selectivity Oncology CNS Drug Discovery

Harmol is a 3-Fold More Potent Inhibitor of CYP3A4 than its Close Analog Harmine

In an in vitro study assessing the inhibition of human liver cytochrome P450 enzymes, harmol was found to be a significantly more potent inhibitor of the key drug-metabolizing enzyme CYP3A4 than harmine [1]. Harmol exhibited noncompetitive inhibition with a Ki value of 5.13 μM, which is over 3-fold lower (indicating higher potency) than harmine's Ki value of 16.76 μM [2]. This indicates a higher potential for harmol to cause metabolism-based drug-drug interactions (DDIs) compared to harmine.

Drug Metabolism ADME-Tox Herb-Drug Interactions

Harmol Exhibits Reduced Cytotoxicity in Primary Hepatocytes Compared to the Parent Compound Harmine

A direct comparative study on freshly isolated rat hepatocytes showed that harmol is significantly less cytotoxic than its parent compound, harmine [1]. At an equimolar concentration of 0.5 mM, harmol's cytotoxic effects were notably lower than those of harmine, which caused concentration- and time-dependent cell death, loss of cellular ATP, and glutathione depletion [2]. Furthermore, the loss of mitochondrial membrane potential and generation of reactive oxygen species (ROS) were greater in hepatocytes treated with harmine than with harmol.

Mitochondrial Toxicity Hepatotoxicity Safety Pharmacology

Harmol Possesses an Intermediate Antiplatelet Potency Distinct from the Most Potent Analogs Harmane and Harmine

A study evaluating the antiplatelet activity of six β-carboline alkaloids revealed a clear hierarchy of potency against collagen-induced platelet aggregation [1]. At a concentration of 200 μM, harmane and harmine were identified as the most potent inhibitors, while harmol was classified as having 'medium potency' [2]. The remaining analogs—norharmane, harmalol, and harmaline—exhibited weak, non-significant effects. This graded response confirms that harmol's antiplatelet activity is a distinct, intermediate phenotype that cannot be extrapolated from either the most or least potent members of its class.

Cardiovascular Pharmacology Thrombosis Platelet Aggregation

Harmol is an Exceptionally Potent DYRK1A Inhibitor with an IC50 of 90 nM

Harmol acts as a potent inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a key target in Down syndrome, Alzheimer's disease, and various cancers [1]. Its inhibitory activity against human recombinant full-length GST-tagged DYRK1A was quantified with an IC50 value of 90.0 nM, which is comparable to the potent DYRK1A inhibitor harmine . This high potency, combined with its improved selectivity profile, establishes harmol as a valuable chemical probe for DYRK1A-related research.

Kinase Inhibition Neurodegeneration Cancer

High-Impact Research Applications for Harmol (CAS 487-03-6) Based on Quantitative Differentiation


Development of Selective DYRK1A Inhibitors for Glioma and Other Cancers

Based on its superior DYRK1A:MAO-A selectivity index (0.2 vs. 1.2 for harmine) [1], harmol is the preferred β-carboline scaffold for medicinal chemistry campaigns aimed at developing next-generation, less toxic DYRK1A inhibitors. Preclinical studies have already demonstrated that harmol offers a better therapeutic window than harmine in a glioma tumor xenograft model [2]. Procurement of high-purity harmol is essential for SAR studies and for generating in vivo efficacy data in oncology models where MAO-A inhibition is a major liability.

Investigation of Autophagy Induction in Neurodegenerative Disease Models

Harmol's unique ability to activate the AMPK-mTOR-TFEB axis and promote α-synuclein degradation through the autophagy-lysosome pathway [3] makes it a critical tool compound for Parkinson's disease research. Its potent DYRK1A inhibition (IC50 = 90 nM) and favorable safety profile compared to harmine [4] position it as a superior lead for in vivo studies on protein aggregation and motor impairment, which cannot be replicated with other β-carbolines.

ADME-Tox Studies for Predicting and Mitigating Herb-Drug Interactions

Given harmol's potent, noncompetitive inhibition of CYP3A4 (Ki = 5.13 μM) [5], it is a necessary component in any research program assessing the DDI potential of Peganum harmala extracts or other β-carboline-containing products. Its distinct inhibition profile relative to harmine necessitates its specific inclusion in in vitro metabolic stability and drug interaction panels to accurately model the human risk associated with these alkaloids.

Use as a Safer, Reference-Standard β-Carboline for In Vitro Platelet Studies

In studies examining the antiplatelet activity of β-carboline alkaloids, harmol provides a defined 'medium potency' reference point [6] for comparative assays. Its moderate effect on collagen-induced platelet aggregation makes it a valuable tool for calibrating assay sensitivity and for mechanistic studies that require a non-toxic, active comparator distinct from the highly potent harmine or the inactive harmaline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harmol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.